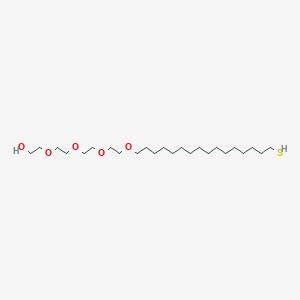![molecular formula C32H25N2+ B14203923 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium CAS No. 828934-36-7](/img/structure/B14203923.png)
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a methylacridin-10-ium core. The presence of these functional groups imparts distinctive electronic and photophysical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium typically involves a series of organic reactions. One common method includes the reaction of diphenylamine with 4-bromobenzonitrile in the presence of palladium catalysts and strong coupling agents like sodium tert-butoxide and toluene . The resulting intermediate is then subjected to further reactions to introduce the acridin-10-ium moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals . The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and acridin-10-ium moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various organic solvents like toluene and ether . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it has been shown to exhibit binding affinity to certain proteins, influencing their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis[4-(Diphenylamino)phenyl]-9,10-Anthracenedione: This compound shares similar structural features and is used as a red dopant material in optoelectronic applications.
4-(Diphenylamino)benzaldehyde: Another related compound with applications in organic synthesis and material science.
Uniqueness
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium stands out due to its unique combination of functional groups, which impart distinctive electronic and photophysical properties. These properties make it particularly valuable in applications requiring high fluorescence and stability.
Eigenschaften
CAS-Nummer |
828934-36-7 |
|---|---|
Molekularformel |
C32H25N2+ |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
4-(10-methylacridin-10-ium-9-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N2/c1-33-30-18-10-8-16-28(30)32(29-17-9-11-19-31(29)33)24-20-22-27(23-21-24)34(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-23H,1H3/q+1 |
InChI-Schlüssel |
GNAYTIKJMIHGRM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
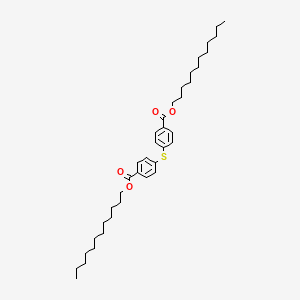
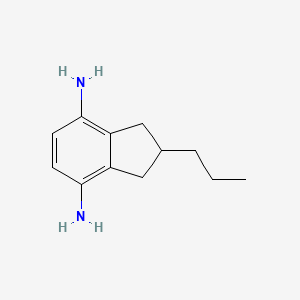
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
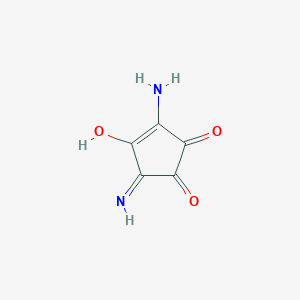
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
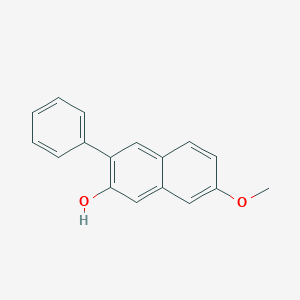
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
